tert-Butyl 2-(phenylsulfanyl)benzene-1-carboperoxoate
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Overview
Description
tert-Butyl 2-(phenylsulfanyl)benzene-1-carboperoxoate is an organic compound that belongs to the class of peroxides It is characterized by the presence of a tert-butyl group, a phenylsulfanyl group, and a benzene ring with a carboperoxoate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(phenylsulfanyl)benzene-1-carboperoxoate typically involves the reaction of tert-butyl hydroperoxide with 2-(phenylsulfanyl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carboperoxoate group. The reaction is usually conducted at low temperatures to prevent decomposition of the peroxide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(phenylsulfanyl)benzene-1-carboperoxoate undergoes various types of chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form tert-butyl 2-(phenylsulfanyl)benzene-1-carboxylate.
Substitution: The phenylsulfanyl group can undergo substitution reactions with nucleophiles, resulting in the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent decomposition.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of tert-butyl 2-(phenylsulfanyl)benzene-1-carboxylate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 2-(phenylsulfanyl)benzene-1-carboperoxoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in oxidation and substitution reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its peroxide group.
Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(phenylsulfanyl)benzene-1-carboperoxoate involves the generation of reactive oxygen species (ROS) from the peroxide group. These ROS can interact with various molecular targets, leading to oxidative stress and potential antimicrobial effects. The phenylsulfanyl group can also participate in redox reactions, further contributing to the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
tert-Butylbenzene: An aromatic hydrocarbon with a tert-butyl group attached to a benzene ring.
Phenylsulfanylbenzene: A compound with a phenylsulfanyl group attached to a benzene ring.
tert-Butyl hydroperoxide: A peroxide compound with a tert-butyl group.
Uniqueness
tert-Butyl 2-(phenylsulfanyl)benzene-1-carboperoxoate is unique due to the presence of both a peroxide group and a phenylsulfanyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in scientific research.
Properties
CAS No. |
10568-16-8 |
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Molecular Formula |
C17H18O3S |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
tert-butyl 2-phenylsulfanylbenzenecarboperoxoate |
InChI |
InChI=1S/C17H18O3S/c1-17(2,3)20-19-16(18)14-11-7-8-12-15(14)21-13-9-5-4-6-10-13/h4-12H,1-3H3 |
InChI Key |
GVGNQKBFWYGXTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OOC(=O)C1=CC=CC=C1SC2=CC=CC=C2 |
Origin of Product |
United States |
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